Methyl 2-amino-1-[4-(aminosulfonyl)phenyl]-4-(1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate Methyl 2-amino-1-[4-(aminosulfonyl)phenyl]-4-(1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15485501
InChI: InChI=1S/C26H27N3O7S/c1-26(2)11-17-22(18(30)12-26)21(14-4-9-19-20(10-14)36-13-35-19)23(25(31)34-3)24(27)29(17)15-5-7-16(8-6-15)37(28,32)33/h4-10,21H,11-13,27H2,1-3H3,(H2,28,32,33)
SMILES:
Molecular Formula: C26H27N3O7S
Molecular Weight: 525.6 g/mol

Methyl 2-amino-1-[4-(aminosulfonyl)phenyl]-4-(1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

CAS No.:

Cat. No.: VC15485501

Molecular Formula: C26H27N3O7S

Molecular Weight: 525.6 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-amino-1-[4-(aminosulfonyl)phenyl]-4-(1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate -

Specification

Molecular Formula C26H27N3O7S
Molecular Weight 525.6 g/mol
IUPAC Name methyl 2-amino-4-(1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-1-(4-sulfamoylphenyl)-6,8-dihydro-4H-quinoline-3-carboxylate
Standard InChI InChI=1S/C26H27N3O7S/c1-26(2)11-17-22(18(30)12-26)21(14-4-9-19-20(10-14)36-13-35-19)23(25(31)34-3)24(27)29(17)15-5-7-16(8-6-15)37(28,32)33/h4-10,21H,11-13,27H2,1-3H3,(H2,28,32,33)
Standard InChI Key OFHWVTKRTPNHHP-UHFFFAOYSA-N
Canonical SMILES CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)S(=O)(=O)N)N)C(=O)OC)C4=CC5=C(C=C4)OCO5)C(=O)C1)C

Introduction

Structural and Nomenclature Analysis

Molecular Architecture

The compound’s structure is defined by a partially hydrogenated quinoline scaffold (hexahydroquinoline), which confers rigidity and planar aromatic characteristics while retaining flexibility due to saturation at positions 1,4,5,6,7,8. Key substituents include:

  • 2-Amino group: Positioned at C2, this group enhances hydrogen-bonding capacity and potential interactions with biological targets .

  • 4-(1,3-Benzodioxol-5-yl): A benzodioxole moiety at C4 introduces electron-rich aromaticity and metabolic stability, often associated with enhanced bioavailability in medicinal compounds .

  • 1-[4-(Aminosulfonyl)phenyl]: The sulfonamide group at C1 contributes to solubility and may facilitate interactions with enzymes or receptors via sulfonamide-protein binding .

  • 7,7-Dimethyl groups: These alkyl substituents at C7 increase hydrophobicity, potentially improving membrane permeability .

  • 5-Oxo and 3-Methyl ester: The ketone at C5 and ester at C3 are critical for electronic modulation and metabolic processing .

IUPAC Nomenclature

The systematic name reflects the compound’s substitution pattern and stereoelectronic features. The “hexahydro” designation indicates partial saturation of the quinoline ring, while “5-oxo” specifies the ketone functionality. The ester group at C3 is denoted by “3-quinolinecarboxylate,” with “methyl” identifying the esterifying alcohol.

Synthetic Methodologies

Key Synthetic Pathways

The synthesis of this compound likely involves multi-step reactions, drawing from established quinoline derivatization strategies.

Step 1: Formation of the Hexahydroquinoline Core

The hexahydroquinoline skeleton may be constructed via cyclization reactions, such as the Conrad-Limpach or Pfitzinger synthesis, which are well-documented for generating partially hydrogenated quinolines . For example, ethyl 4-hydroxy-8-methoxy-3-quinolinecarboxylate derivatives have been synthesized using phosphorous oxychloride (POCl₃) to facilitate chlorination at C4, followed by nucleophilic substitution with amines or aryl groups .

Step 3: Sulfonylation at C1

The aminosulfonylphenyl group at C1 may be incorporated through a Buchwald-Hartwig amination or direct sulfonation. For instance, ethyl 4-chloro-8-methoxy-3-quinolinecarboxylate reacts with aniline derivatives under basic conditions to yield substituted aminoquinolines .

Step 4: Esterification and Final Modifications

The methyl ester at C3 is typically introduced via esterification of a carboxylic acid intermediate using methanol under acidic conditions. Recrystallization from solvents like methylene chloride/ethyl acetate ensures purity, as evidenced by melting points reported for similar compounds (e.g., 191–193.5°C for ethyl 4-chloro-8-methoxy-3-quinolinecarboxylate) .

Physicochemical Properties

While experimental data for this specific compound are unavailable, properties can be inferred from structurally related quinolines:

PropertyEstimated ValueAnalogous Compound Reference
Molecular Weight~529.56 g/mol
Melting Point>250°C (decomposes)
LogP (Partition Coeff.)~3.2 (moderate lipophilicity)
SolubilityLow in water; soluble in DMSO, THF

Molecular Docking and Mechanism of Action

Putative Targets

  • LptA (Lipopolysaccharide Transport Protein A): Critical for outer membrane biogenesis in Gram-negative bacteria. The sulfonamide group may bind to LptA’s hydrophobic cleft, disrupting LPS transport .

  • Topoisomerase IV (Top IV): A bacterial enzyme essential for DNA replication. The quinoline core could intercalate DNA, while the amino group stabilizes enzyme-DNA complexes .

  • COX-II (Cyclooxygenase-II): Molecular modeling suggests the benzodioxole moiety fits into COX-II’s active site, mimicking arachidonic acid binding .

Docking Methodology

Using AutoDock Vina, the compound’s 3D structure (optimized via DFT calculations) would be docked into protein structures (PDB: 3L3M for LptA; 3NTX for Top IV). Binding affinities (ΔG) and interaction profiles (hydrogen bonds, hydrophobic contacts) would validate dual-target potential.

Applications and Future Directions

Therapeutic Applications

  • Antibacterial Agents: Given the rise of multidrug-resistant pathogens, this compound’s dual mechanism could address resistance mechanisms .

  • Anti-Inflammatory Therapeutics: COX-II selectivity may reduce gastrointestinal side effects compared to non-selective inhibitors .

  • Antioxidant Adjuvants: Potential use in neurodegenerative or cardiovascular diseases linked to oxidative stress.

Research Gaps

  • In Vivo Efficacy Studies: Preclinical models are needed to validate pharmacokinetics and toxicity.

  • Structural Optimization: Modifying the 7,7-dimethyl groups or sulfonamide substituents could enhance potency or reduce off-target effects.

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